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Compound of Interest

Compound Name: 1,3-Oxazole-2,4-diamine

Cat. No.: B15408353 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive and methodological guide for assessing the

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel

chemical entity 1,3-Oxazole-2,4-diamine. As no specific experimental or computational data

for this compound is publicly available, this guide outlines the scientific process for its

evaluation. Data from structurally related compounds may be used for illustrative purposes.

Executive Summary
The successful development of a new chemical entity into a therapeutic agent hinges on a

favorable ADMET profile. Early-stage assessment of these properties is critical to de-risk drug

discovery projects and reduce late-stage attrition. This guide details a comprehensive strategy

for predicting the ADMET profile of 1,3-Oxazole-2,4-diamine, a small heterocyclic molecule.

The approach integrates in silico predictions with established in vitro and in vivo experimental

methodologies. We will cover the foundational physicochemical properties, predictive

computational models, and detailed protocols for key experimental assays relevant to

absorption, distribution, metabolism, excretion, and toxicity.

Predicted Physicochemical Properties
The ADMET profile of a molecule is fundamentally linked to its physicochemical properties. The

structure of 1,3-Oxazole-2,4-diamine, featuring a 1,3-oxazole core with two amine

substituents, dictates its likely characteristics.
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The 1,3-oxazole ring itself is a weak base.[1] However, the addition of two primary amine

groups at positions 2 and 4 is expected to significantly increase the overall basicity of the

molecule. Amines are stronger bases than their oxygen-containing counterparts, and diamines

will exhibit two distinct pKa values.[2] The electron-donating nature of the amine groups will

also influence the electronic distribution within the aromatic oxazole ring.

These structural features allow for a preliminary prediction of key physicochemical parameters,

which are crucial inputs for ADMET modeling.

Table 1: Predicted Physicochemical Properties of 1,3-Oxazole-2,4-diamine
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Property
Predicted
Value/Characteristic

Rationale and Impact on
ADMET

Molecular Weight ~114.12 g/mol

Low molecular weight is

favorable for oral absorption

(Lipinski's Rule of Five).

logP (Lipophilicity) Low to Moderate

The heterocyclic core is

moderately lipophilic, but the

two amine groups will increase

hydrophilicity, likely resulting in

a low logP. This impacts

solubility, permeability, and

plasma protein binding.

pKa (Basicity)
Two basic pKa values

expected

The presence of two amine

groups suggests the molecule

will be protonated at

physiological pH.[3] This

strongly influences aqueous

solubility and interactions with

biological targets.

Aqueous Solubility High

The low molecular weight and

polar amine groups, which will

be protonated at physiological

pH, suggest good solubility in

aqueous media. High solubility

is a prerequisite for absorption.

Hydrogen Bond Donors 4 (from two -NH2 groups)

Influences solubility and

membrane permeability. A

higher number of donors can

reduce permeability across the

lipid bilayer of cell membranes.

Hydrogen Bond Acceptors
3 (N and O in the ring, N in

amines)

Influences solubility and

binding to biological targets.
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In Silico ADMET Prediction
Computational tools provide a rapid, cost-effective first pass at evaluating the ADMET profile of

a novel compound.[4][5] These tools use quantitative structure-activity relationship (QSAR)

models and machine learning algorithms trained on large datasets of known drugs.[5]

Recommended In Silico Tools
A variety of free and commercial software platforms are available for ADMET prediction. For

academic and early-stage research, the following web-based tools are highly recommended:

SwissADME: Provides predictions for physicochemical properties, pharmacokinetics, drug-

likeness, and medicinal chemistry friendliness.

pkCSM: Predicts a wide range of ADMET properties, including absorption, distribution,

metabolism, excretion, and toxicity parameters.

ADMETlab 2.0: A comprehensive platform for ADMET prediction.

Key ADMET Parameters for Prediction
The following table outlines the essential parameters that should be predicted using in silico

tools. The "Predicted Outcome" column is a hypothetical assessment based on the structure of

1,3-Oxazole-2,4-diamine.

Table 2: Summary of Predicted ADMET Profile for 1,3-Oxazole-2,4-diamine (Hypothetical)
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Category Parameter
Predicted Outcome
(Hypothetical)

Implication

Absorption
Human Intestinal

Absorption
High

Likely to be well-

absorbed from the

gut.

Caco-2 Permeability Moderate to High

Suggests good

potential for passive

diffusion across the

intestinal epithelium.

P-gp

Substrate/Inhibitor
Likely not a substrate

Small, polar

molecules are often

not substrates for P-

glycoprotein efflux

pumps.

Distribution
Blood-Brain Barrier

(BBB) Permeability
Low

The polarity from the

amine groups may

limit penetration into

the central nervous

system.

Plasma Protein

Binding (PPB)
Low

Hydrophilic

compounds tend to

have lower binding to

plasma proteins like

albumin.[6]

Metabolism
CYP450 Substrate

(e.g., 2D6, 3A4)
Potential Substrate

Amine groups can be

sites for oxidation by

Cytochrome P450

enzymes.
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CYP450 Inhibitor Low Probability

Small molecules

without specific

inhibitory

pharmacophores are

often not potent CYP

inhibitors.

Excretion Total Clearance High

Low plasma protein

binding and potential

for metabolism

suggest efficient

clearance.

Toxicity
AMES Toxicity

(Mutagenicity)
Low Probability

Aromatic amines can

sometimes be

mutagenic; this

requires experimental

validation.

hERG Inhibition

(Cardiotoxicity)
Low Probability

Lacks common

structural motifs

associated with hERG

channel blockers.

Hepatotoxicity Low Probability
No obvious structural

alerts for liver toxicity.

Experimental ADMET Profiling: Protocols
Following in silico analysis, in vitro and in vivo experiments are required to confirm the

predictions and provide definitive data. The following sections detail the standard experimental

protocols for key ADMET assays.

Experimental Workflow
The logical flow of ADMET testing progresses from high-throughput in vitro screens to more

complex in vivo studies. This staged approach allows for early identification of liabilities and

conserves resources.
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In Silico Screening In Vitro Assays In Vivo Studies
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Caption: A typical experimental workflow for ADMET profiling of a new chemical entity.

Absorption: Caco-2 Permeability Assay
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a

monolayer of polarized enterocytes that mimic the intestinal barrier.[7][8]

Protocol:

Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for

18-22 days to allow for differentiation and the formation of a confluent monolayer with tight

junctions.[9]

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

Transepithelial Electrical Resistance (TEER). A paracellular marker, such as Lucifer yellow, is

also used to ensure the tightness of the cell junctions.[10]

Transport Experiment (Apical to Basolateral):

The test compound (e.g., at 10 µM) is added to the apical (AP) compartment, which

represents the intestinal lumen.[8]

The plate is incubated at 37°C with gentle shaking.

Samples are collected from the basolateral (BL) compartment, representing the blood

side, at various time points (e.g., 30, 60, 90, 120 minutes).

Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also

performed in the reverse direction (BL to AP). The test compound is added to the basolateral

compartment, and samples are collected from the apical side.
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Sample Analysis: The concentration of the test compound in the collected samples is

quantified using LC-MS/MS.

Data Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The

efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests the

compound is a substrate of an efflux transporter (e.g., P-glycoprotein).[8]

Distribution: Plasma Protein Binding (PPB) Assay
This assay determines the fraction of a drug that is bound to plasma proteins, which affects its

distribution and availability to act on its target. Equilibrium dialysis is a common method.

Protocol:

Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers

separated by a semi-permeable membrane.

Procedure:

Plasma is added to one chamber, and a protein-free buffer (phosphate-buffered saline)

containing the test compound is added to the other.

The apparatus is sealed and incubated at 37°C with shaking until equilibrium is reached

(typically 4-24 hours).

Sample Analysis: After incubation, samples are taken from both the plasma and buffer

chambers, and the concentration of the test compound is measured by LC-MS/MS.

Data Calculation: The percentage of the compound bound to plasma proteins is calculated

based on the concentration difference between the two chambers.

Metabolism: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes

(primarily Cytochrome P450s) present in liver microsomes.[11][12]

Protocol:
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Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a

phosphate buffer (pH 7.4). A solution containing the NADPH regenerating system (cofactor

for CYP enzymes) is also prepared.[13][14]

Incubation:

The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C.

[11]

The metabolic reaction is initiated by adding the NADPH regenerating system.

Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and

the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an

internal standard.[15]

Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the

parent compound.

Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro

half-life (t½) and the intrinsic clearance (Clint).[13]

Toxicity Assays
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of

a chemical.[16][17]

Protocol:

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-

existing mutations in the histidine or tryptophan operon are used. These mutations render

them unable to synthesize the respective amino acid.[18]

Metabolic Activation: The test compound is incubated with the bacterial strains in the

presence and absence of a liver S9 fraction. The S9 fraction contains metabolic enzymes to

mimic mammalian metabolism, which can convert a non-mutagenic compound into a

mutagenic metabolite.[19]
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Plating: The mixture is plated on a minimal agar medium lacking the required amino acid

(histidine or tryptophan).[20]

Incubation: The plates are incubated for 48-72 hours.

Evaluation: The number of revertant colonies (colonies that have undergone a reverse

mutation allowing them to grow on the minimal medium) is counted. A significant, dose-

dependent increase in the number of revertant colonies compared to the negative control

indicates that the compound is mutagenic.[17]

Inhibition of the hERG potassium ion channel can lead to QT interval prolongation and

potentially fatal cardiac arrhythmias.[21] Automated patch clamping is the gold standard for this

assessment.

Protocol:

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is

used.[21]

Patch Clamp Electrophysiology:

An automated patch-clamp system (e.g., QPatch or SyncroPatch) is used to measure the

electrical current through the hERG channels in individual cells.[22]

A baseline hERG current is established.

The test compound is applied to the cells at increasing concentrations.

Data Analysis: The inhibition of the hERG current is measured at each concentration. An

IC50 value (the concentration at which 50% of the channel activity is inhibited) is calculated.

[21]

These assays provide a general measure of a compound's toxicity to cells.

MTT Assay: Measures the metabolic activity of viable cells. Live cells reduce the yellow MTT

tetrazolium salt to a purple formazan product, which is quantified spectrophotometrically.[23]

[24]
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LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged

plasma membranes, indicating cell death.[25][26]

General Protocol (MTT Assay):

Cell Plating: A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate

and allowed to adhere.

Compound Treatment: Cells are treated with the test compound at various concentrations for

a specified period (e.g., 24 or 48 hours).

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to

allow for formazan crystal formation.[24]

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Measurement: The absorbance of the purple solution is read on a plate reader. A decrease in

absorbance compared to untreated cells indicates cytotoxicity.

In Vivo Pharmacokinetics
In vivo studies in animal models (typically rodents) are essential to understand how the

compound behaves in a whole organism.[27]

Protocol for a Rodent PK Study:

Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.[28]

Dosing:

Intravenous (IV) Group: The compound is administered as an IV bolus to determine

parameters like clearance and volume of distribution.

Oral (PO) Group: The compound is administered by oral gavage to assess oral absorption

and bioavailability.

Sample Collection: Blood samples are collected via a cannula or tail vein at multiple time

points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[29]
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Sample Processing: Plasma is separated from the blood samples by centrifugation.

Analysis: The concentration of the compound in the plasma samples is quantified by LC-

MS/MS.

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK

parameters such as:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the curve (AUC)

Half-life (t½)

Clearance (CL)

Volume of distribution (Vd)

Oral bioavailability (%F)

Potential Signaling Pathway Modulation
Oxazole-containing compounds are known to interact with a wide range of biological targets,

including enzymes like kinases and cyclooxygenases.[1][30] Given the structural motifs, 1,3-
Oxazole-2,4-diamine could potentially be explored as a kinase inhibitor. The following diagram

illustrates a generic kinase signaling pathway that such a compound might inhibit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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